Synthesis Yield Advantage: 96–98% for TFEDMA vs. 50–60% for Diethylamine Analog
The synthesis of TFEDMA from tetrafluoroethylene (TFE) and dimethylamine proceeds in 96–98% yield, a nearly 2-fold increase compared to the diethylamine analog (prepared from TFE and diethylamine), which yields only 50–60% due to tar formation [1]. This difference is attributed to the lower steric hindrance of dimethylamine enabling rapid, low-temperature reaction without solvent [1].
| Evidence Dimension | Synthesis yield |
|---|---|
| Target Compound Data | 96–98% yield |
| Comparator Or Baseline | 1,1,2,2-Tetrafluoroethyl-N,N-diethylamine (diethylamine analog): 50–60% yield |
| Quantified Difference | 46–48 percentage point increase |
| Conditions | Reaction of tetrafluoroethylene with respective amine in closed pressurized vessel without solvent; low temperature for dimethylamine vs. elevated temperature for diethylamine |
Why This Matters
Higher synthesis yield translates directly to lower raw material costs and reduced waste, making TFEDMA a more economical choice for large-scale procurement in fluorochemical production.
- [1] Petrov, V.A.; Swearingen, S.; Hong, W.; Petersen, W.C. (2001). 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine: a new selective fluorinating agent. Journal of Fluorine Chemistry, 109(1), 25-31. https://doi.org/10.1016/S0022-1139(01)00372-4 View Source
